molecular formula C17H32N2O2 B3027412 tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286273-20-8

tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027412
CAS No.: 1286273-20-8
M. Wt: 296.4
InChI Key: VLCMDCOFAPUDLE-UHFFFAOYSA-N
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Description

tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C17H32N2O2. It is known for its potential biological activity and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of 1-(cyclopentylmethyl)piperidin-4-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate: Known for its unique structure and potential biological activity.

    tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate: Contains a cyclopropyl group, leading to different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-12-14-8-10-19(11-9-14)13-15-6-4-5-7-15/h14-15H,4-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCMDCOFAPUDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124284
Record name Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-20-8
Record name Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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